methyl 4-[5-(thiophen-2-yl)-1H-imidazol-4-yl]benzoate
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Overview
Description
Methyl 4-[5-(thiophen-2-yl)-1H-imidazol-4-yl]benzoate is a complex organic compound that features a thiophene ring, an imidazole ring, and a benzoate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[5-(thiophen-2-yl)-1H-imidazol-4-yl]benzoate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Gewald reaction, which involves the condensation of a ketone or aldehyde with a nitrile and elemental sulfur in the presence of a base.
Formation of the Imidazole Ring: The imidazole ring can be synthesized via the Debus-Radziszewski imidazole synthesis, which involves the reaction of a 1,2-dicarbonyl compound with an aldehyde and ammonia or an amine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Gewald and Debus-Radziszewski reactions, as well as the use of high-throughput screening to identify the most efficient catalysts and reaction conditions for the Suzuki-Miyaura coupling.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[5-(thiophen-2-yl)-1H-imidazol-4-yl]benzoate can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, alcohols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Imidazolines.
Substitution: Amides, alcohol derivatives.
Scientific Research Applications
Methyl 4-[5-(thiophen-2-yl)-1H-imidazol-4-yl]benzoate has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs with potential anti-inflammatory, antimicrobial, and anticancer properties
Material Science: The unique electronic properties of the thiophene and imidazole rings make this compound useful in the development of organic semiconductors and light-emitting diodes.
Organic Synthesis: This compound can serve as an intermediate in the synthesis of more complex molecules, providing a versatile building block for various synthetic pathways.
Mechanism of Action
The mechanism of action of methyl 4-[5-(thiophen-2-yl)-1H-imidazol-4-yl]benzoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The thiophene and imidazole rings can participate in π-π stacking interactions, hydrogen bonding, and coordination with metal ions, which can influence the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds such as 2-acetylthiophene and 2-bromothiophene share the thiophene ring structure and exhibit similar electronic properties.
Imidazole Derivatives: Compounds like 1-methylimidazole and 2-phenylimidazole share the imidazole ring structure and have similar chemical reactivity.
Uniqueness
Methyl 4-[5-(thiophen-2-yl)-1H-imidazol-4-yl]benzoate is unique due to the combination of the thiophene and imidazole rings with a benzoate ester group. This unique structure imparts distinct electronic and steric properties, making it a valuable compound for various applications in medicinal chemistry, material science, and organic synthesis .
Biological Activity
Methyl 4-[5-(thiophen-2-yl)-1H-imidazol-4-yl]benzoate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including anticancer properties, anti-inflammatory effects, and other relevant pharmacological activities.
Chemical Structure and Properties
The compound this compound is characterized by the following structural formula:
This structure features a benzoate moiety linked to an imidazole ring substituted with a thiophene group, which is crucial for its biological activity.
1. Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. The compound has been tested against various cancer cell lines, demonstrating varying degrees of cytotoxicity.
Table 1: Anticancer Activity Data
These values indicate that the compound's effectiveness can vary significantly depending on the type of cancer cell line tested. The mechanism of action may involve the induction of apoptosis and inhibition of cell proliferation.
2. Anti-inflammatory Effects
The compound also shows promise as an anti-inflammatory agent. In vitro studies have demonstrated that it can inhibit key inflammatory pathways, potentially through the suppression of cyclooxygenase (COX) enzymes.
Table 2: Anti-inflammatory Activity Data
These results suggest that this compound could be a candidate for further development in treating inflammatory diseases.
3. Antimicrobial Activity
The antimicrobial properties of this compound have also been investigated. Preliminary studies indicate potential efficacy against various bacterial strains, although detailed MIC (Minimum Inhibitory Concentration) values are still needed for conclusive evidence.
Case Study: Anticancer Evaluation
In a study evaluating the anticancer potential of several imidazole derivatives, this compound was identified as one of the more potent compounds against MCF-7 and A549 cell lines. The study utilized flow cytometry to assess apoptosis rates and found a significant increase in apoptotic cells upon treatment with this compound, indicating its potential as an anticancer agent .
Case Study: Anti-inflammatory Mechanism
Another investigation focused on the anti-inflammatory mechanism of this compound, where it was shown to inhibit COX enzymes effectively. The study highlighted its ability to reduce inflammation in carrageenan-induced paw edema models in rats, suggesting that this compound may have therapeutic applications in treating inflammatory conditions .
Properties
IUPAC Name |
methyl 4-(5-thiophen-2-yl-1H-imidazol-4-yl)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2S/c1-19-15(18)11-6-4-10(5-7-11)13-14(17-9-16-13)12-3-2-8-20-12/h2-9H,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSFXXJKSCQZMMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=C(NC=N2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.